Product packaging for Calcium Folinate(Cat. No.:CAS No. 1492-18-8)

Calcium Folinate

Cat. No.: B1672649
CAS No.: 1492-18-8
M. Wt: 513.5 g/mol
InChI Key: BZPWXVJDMRBCMD-ZEDZUCNESA-N
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Description

Contextualization within One-Carbon Metabolism Research

One-carbon metabolism comprises a complex network of biochemical reactions vital for the synthesis of nucleotides (the building blocks of DNA and RNA) and for the methylation of various molecules, including DNA, RNA, and proteins. nih.govmdpi.comnih.gov This metabolic system relies on folate cofactors to accept, carry, and transfer one-carbon units, such as methyl, methylene (B1212753), and formyl groups. nih.govwikipedia.org

Folinic acid, delivered as calcium folinate, is a 5-formyl derivative of tetrahydrofolic acid (THF), the central molecule in folate metabolism. wikipedia.orgnih.gov Unlike folic acid, which must be reduced by the enzyme dihydrofolate reductase (DHFR) to become biologically active, this compound is an already reduced form. wikipedia.orgwikipedia.org This characteristic allows it to bypass the DHFR-catalyzed steps and directly enter the folate cycle, where it is readily converted into other active tetrahydrofolate derivatives. wikipedia.orgpfizer.com This makes it an invaluable tool in research to study cellular processes that depend on a steady supply of one-carbon units, particularly in contexts where DHFR activity might be compromised or under investigation. pfizer.comchemicalbook.com

The study of this compound provides critical insights into how cells regulate the synthesis of purines and pyrimidines, essential for DNA replication and repair. pfizer.com Furthermore, its role in the remethylation of homocysteine to methionine connects one-carbon metabolism to the broader landscape of amino acid homeostasis and the production of the universal methyl donor, S-adenosylmethionine (SAM). mdpi.com

Chemical Identity and Stereochemical Considerations

This compound is chemically distinct from folic acid, although both are forms of vitamin B9. wikipedia.org Folic acid is a synthetic, oxidized, and stable form of the vitamin, while folinic acid is a reduced and metabolically active form. selleckchem.comnih.gov The core structure of these compounds consists of a pteridine (B1203161) ring, a para-aminobenzoic acid (PABA) moiety, and a glutamate (B1630785) tail. mdpi.com

The key difference lies in the pteridine ring. In folic acid, this ring is fully oxidized. mdpi.com To become active, it must undergo a two-step reduction by the enzyme dihydrofolate reductase (DHFR), first to dihydrofolate (DHF) and then to tetrahydrofolate (THF). mdpi.comwikipedia.org this compound, being 5-formyltetrahydrofolate, already possesses the reduced tetrahydrofolate core structure. nih.govnih.gov This allows it to be readily converted to other THF derivatives that participate directly in one-carbon transfer reactions. wikipedia.org

Table 1: Comparison of Folate Derivatives

Compound Chemical Nature Key Structural Feature Biological Role
Folic Acid Synthetic, oxidized form Fully oxidized pteridine ring Precursor to active folates; requires reduction by DHFR. wikipedia.orgnih.gov
Dihydrofolate (DHF) Intermediate in folate metabolism Partially reduced pteridine ring Intermediate in the conversion of folic acid to THF. mdpi.comwikipedia.org
Tetrahydrofolate (THF) Active coenzyme form Fully reduced pteridine ring Central carrier of one-carbon units in various metabolic pathways. nih.govwikipedia.org
This compound (Folinic Acid) Reduced, active form Tetrahydrofolate with a formyl group at the N5 position Directly enters the folate pool, bypassing DHFR. wikipedia.orgnih.gov
5-Methyltetrahydrofolate (5-MTHF) Active coenzyme form Tetrahydrofolate with a methyl group at the N5 position Crucial for the remethylation of homocysteine to methionine. fda.gov

The chemical synthesis of folinic acid results in a racemic mixture of two diastereomers, the (6R)- and (6S)-isomers, due to the creation of a chiral center at the 6th carbon of the pteridine ring. google.com However, only the (6S)-diastereoisomer, also known as levoleucovorin (B1675110), is biologically active. wikipedia.orgnih.gov The naturally occurring form of folinic acid found in the body is exclusively the (6S)-isomer. google.com

The (6S) configuration is essential for the molecule to be recognized and utilized by the enzymes of the one-carbon metabolic pathway. fda.gov The (6S)-isomer is rapidly converted to other active folate coenzymes, such as 5-methyltetrahydrofolate (5-MTHF). drugbank.comcapes.gov.br In contrast, the (6R)-isomer is biologically inactive and is cleared from the body much more slowly, primarily through renal excretion. nih.govcapes.gov.brcaymanchem.com Therefore, the biological effects of commercially available this compound, which is often a racemic mixture, are entirely attributable to the (6S)-diastereoisomer content. nih.govcaymanchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H23N7O7.Ca<br>C20H23CaN7O7 B1672649 Calcium Folinate CAS No. 1492-18-8

Properties

Key on ui mechanism of action

As leucovorin is a derivative of folic acid, it can be used to increase levels of folic acid under conditions favoring folic acid inhibition (following treatment of folic acid antagonists such as methotrexate). Leucovorin enhances the activity of fluorouracil by stabilizing the bond of the active metabolite (5-FdUMP) to the enzyme thymidylate synthetase.
Leucovorin is a derivative of tetrahydrofolic acid, the reduced form of folic acid, which is involved as a cofactor for 1-carbon transfer reactions in the biosynthesis of purines and pyrimidines of nucleic acids. Impairment of thymidylate synthesis in patients with folic acid deficiency is thought to account for the defective DNA synthesis that leads to megaloblast formation and megaloblastic and macrocytic anemias. Because of its ready conversion to other tetrahydrofolic acid derivatives, leucovorin is a potent antidote for both the hematopoietic and reticuloendothelial toxic effects of folic acid antagonists (eg, methotrexate, pyrimethamine, trimethoprim). It is postulated that in some cancers leucovorin enters and rescues normal cells from the toxic effects of folic acid antagonists, in preference to tumor cells, because of a difference in membrane transport mechanisms;  this principle is the basis of high dose methotrexate therapy with leucovorin rescue.

CAS No.

1492-18-8

Molecular Formula

C20H23N7O7.Ca
C20H23CaN7O7

Molecular Weight

513.5 g/mol

IUPAC Name

calcium;2-[[4-[(2-amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate

InChI

InChI=1S/C20H23N7O7.Ca/c21-20-25-16-15(18(32)26-20)27(9-28)12(8-23-16)7-22-11-3-1-10(2-4-11)17(31)24-13(19(33)34)5-6-14(29)30;/h1-4,9,12-13,22H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H4,21,23,25,26,32);/t12?,13-;/m0./s1

InChI Key

BZPWXVJDMRBCMD-ZEDZUCNESA-N

Isomeric SMILES

C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Ca+2]

Canonical SMILES

C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Ca+2]

Appearance

Solid powder

Color/Form

Crystals from water with 3 mol of water of crystallization.

melting_point

245 °C (decomp)

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

1492-18-8 (calcium (1:1) salt)
42476-21-1 (mono-hydrochloride salt)
6035-45-6 (calcium (1:1) salt, penta-hydrate)

shelf_life

>2 years if stored properly

solubility

DMSO « 1 (mg/mL)
H2O 100 (mg/mL)
0.1 N NaOH < 20 (mg/mL)

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

IST5-002;  IST5 002;  IST5002;  Benzyl-AMP;  N6-Benzyladenosine-5'-phosphate; 

vapor_pressure

2.3X10-21 mm Hg at 25 °C at 25 °C /Estimated/

Origin of Product

United States

Advanced Synthetic Methodologies and Process Optimization

Chemical Synthesis Routes from Folic Acid Precursors

The primary and most established synthetic pathway to calcium folinate begins with folic acid. google.com This process can be broadly categorized into three key transformations: the reduction of folic acid to tetrahydrofolic acid (THF), the subsequent formylation of THF to produce 5-formyl-tetrahydrofolic acid (folinic acid), and the final salt formation to yield this compound. google.compatsnap.com Each of these stages involves specific reagents and reaction conditions that are optimized to maximize yield and purity.

The conversion of folic acid to tetrahydrofolic acid is a critical reduction step that adds four hydrogen atoms across the 5,6,7, and 8 positions of the pteridine (B1203161) ring. nih.gov This transformation is achieved through two main strategies: chemical reduction using hydride-based reagents and catalytic hydrogenation. google.comwikipedia.org The reduction of the prochiral C=N double bond in the pyrazine (B50134) ring of folic acid creates a new asymmetric center at the C6 position, resulting in a mixture of (6S, S) and (6R, S) diastereomers. google.com

Hydride-based reagents are commonly employed for the reduction of folic acid in industrial synthesis. google.com Sodium borohydride (B1222165) (NaBH₄) and potassium borohydride (KBH₄) are frequently utilized for this purpose. google.compatsnap.com The reaction is typically carried out in an aqueous, alkaline medium. For instance, folic acid is dissolved in a sodium hydroxide (B78521) solution before the borohydride reducing agent is added. patsnap.com In some methods, the reaction temperature is controlled, for example, by heating to around 60°C for a set period, followed by cooling and pH adjustment to precipitate the tetrahydrofolic acid product. patsnap.com The instability of tetrahydrofolic acid, which is susceptible to oxidation, necessitates that these reactions are often performed under an inert nitrogen atmosphere. google.com

Table 1: Comparison of Hydride-Based Reduction Methods
Reducing AgentCatalyst/Co-reagentSolvent/MediumTypical ConditionsReference
Sodium Borohydride (NaBH₄)Sodium HydroxideWaterHeat to 60°C for 2h, then cool to 0-10°C and adjust pH to 3-5. patsnap.com
Potassium Borohydride (KBH₄)Zinc citrateWaterControl temperature at 45-50°C for 2-3h, then adjust pH to 4.2-4.5. google.com
Sodium Borohydride (NaBH₄)None specifiedAlkaline conditionsUsed to produce racemic (6R,S)-THF. fao.org

Catalytic hydrogenation presents an alternative route to tetrahydrofolate. This method involves the use of hydrogen gas under pressure in the presence of a metal catalyst. google.com A notable approach is diastereoselective hydrogenation, which aims to produce a higher proportion of the desired (6S) stereoisomer. This has been achieved using a chiral, immobilized rhodium(I)/diphosphine catalyst. google.com Such reactions are typically performed in an aqueous buffer solution (e.g., phosphate (B84403) buffer) at a controlled pH, elevated temperature (exceeding 60°C), and high H₂ pressure (greater than 20 bar). google.com Other catalysts, such as platinum oxide, have also been used, often in highly polar solvents like glacial acetic acid or formic acid. google.comgoogle.com

Table 2: Overview of Catalytic Hydrogenation Methods
CatalystSolvent/MediumKey ParametersOutcomeReference
Immobilized Rhodium(I)/diphosphine complexAqueous buffer (pH 3-12, preferably ~7)H₂ pressure > 20 bar, Temperature > 60°CDiastereoselective hydrogenation, favoring (6S,S)-tetrahydrofolic acid. google.comgoogle.com
Platinum Oxide (PtO₂)Anhydrous formic acidNot specifiedUsed prior to formylation. google.com

Following the reduction of folic acid, the resulting tetrahydrofolic acid is formylated to introduce a formyl group (-CHO). The target is the N5 position, yielding 5-formyl-tetrahydrofolate, also known as folinic acid. pfizer.comymdb.ca The process often proceeds through a 5,10-methenyltetrahydrofolate intermediate. patsnap.comrsc.org For example, after the reduction step, the isolated tetrahydrofolic acid is treated with a formylating agent. google.com In some procedures, this acylation step results in a hydrochloride salt of the formylated product, which is then carried forward to the final salt formation step. google.com

The final step in the synthesis is the conversion of 5-formyl-tetrahydrofolic acid (or its hydrochloride salt) into the more stable calcium salt. google.com This is a salt formation or precipitation reaction. The process typically involves hydrolyzing the intermediate from the formylation step under alkaline conditions (e.g., pH 8-10). google.com After hydrolysis and purification steps, a source of calcium ions is added to the solution. google.com Commonly used calcium-containing compounds include calcium chloride, calcium hydroxide, calcium carbonate, or calcium acetate. google.comgoogle.com The addition of the calcium salt causes the less soluble this compound to precipitate from the reaction mixture. The final product is then isolated by filtration and drying. google.comgoogleapis.com

Formylation Reactions for 5-Formyl-Tetrahydrofolate Synthesis

Chemoenzymatic Synthesis and Biocatalysis

The synthesis of this compound, a crucial pharmaceutical compound, has benefited significantly from the integration of enzymatic processes with traditional chemical methods. This chemoenzymatic approach offers high selectivity and efficiency, particularly in controlling the molecule's stereochemistry. The process often begins with the chemical reduction of folic acid using agents like zinc powder in an alkaline solution to produce 7,8-dihydrofolic acid. rsc.org This intermediate is then subjected to a highly specific enzymatic reduction to yield the biologically active form of tetrahydrofolic acid, which is a direct precursor to folinate. rsc.orgwikipedia.org

Dihydrofolate reductase (DHFR) is the key enzyme that facilitates the stereospecific synthesis of this compound. wikipedia.orgselleckchem.com DHFR catalyzes the reduction of 7,8-dihydrofolic acid to (6S)-tetrahydrofolic acid [(6S)-THF], the diastereomer with biological activity. rsc.orgmhmedical.com This enzymatic conversion is highly selective and critical because chemical reduction methods alone typically produce a racemic mixture of (6R)- and (6S)-isomers, of which only the (6S)-form is therapeutically useful. rsc.org

In a notable large-scale chemoenzymatic synthesis, DHFR produced by Escherichia coli harboring a high-expression plasmid was used for the diastereoselective reduction of 7,8-dihydrofolic acid. rsc.org This biocatalytic step achieved a high diastereomeric excess (d.e.) of 94% for the desired (6S)-tetrahydrofolate. rsc.org The resulting (6S)-THF is then chemically formylated and converted into the final this compound product. rsc.org The high specificity of DHFR circumvents the need for complex chiral resolution steps that are often required in purely chemical syntheses.

Table 1: Chemoenzymatic Synthesis of (6S)-Calcium Folinate

Step Process Reagent/Enzyme Intermediate/Product Key Outcome Source
1 Chemical Reduction Zinc Powder (in alkaline solution) 7,8-Dihydrofolic acid Preparation of enzyme substrate rsc.org
2 Enzymatic Reduction Dihydrofolate Reductase (DHFR) (6S)-Tetrahydrofolic acid Stereoselective synthesis (94% d.e.) rsc.org

The reduction reaction catalyzed by DHFR is dependent on a cofactor, specifically reduced nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADPH), which acts as an electron donor. wikipedia.orgnih.gov Since NADPH is an expensive stoichiometric reactant, its continuous regeneration is essential for the economic viability of large-scale enzymatic synthesis. rsc.orgillinois.edu Cofactor regeneration systems reduce costs, drive the reaction to completion, and prevent the accumulation of inhibitory by-products. illinois.edu

To support the DHFR-catalyzed reduction, an efficient NADPH recycling system has been constructed by coupling the primary reaction with a secondary enzymatic reaction. rsc.org One successful system employs glucose dehydrogenase (GDH) from Gluconobacter scieroides and glucose as the regenerating agent. rsc.org In this system, GDH oxidizes glucose to gluconolactone, simultaneously reducing the oxidized cofactor (NADP+) back to the active NADPH, which can then be reused by DHFR. rsc.org Other established methods for NADH/NADPH regeneration include using formate (B1220265) dehydrogenase (FDH) with formate as a substrate, which is advantageous due to the low cost of formate and the easy removal of the carbon dioxide by-product. illinois.edu

Table 2: Comparison of Common Cofactor Regeneration Systems

Regeneration System Enzyme(s) Substrate By-product Advantages Disadvantages Source
Glucose Dehydrogenase (GDH) Glucose Dehydrogenase Glucose Gluconolactone High efficiency Potential for product contamination rsc.org
Formate Dehydrogenase (FDH) Formate Dehydrogenase Formate Carbon Dioxide Inexpensive substrate, easily removed by-product Low specific activity, enzyme sensitivity illinois.edu

Process Intensification and Yield Enhancement Strategies

Traditional synthesis routes for this compound often involve multiple, sequential steps of reduction, formylation, hydrolysis, and purification, leading to significant product loss at each stage. nih.govgoogle.com A key process intensification strategy is to reduce the number of these steps. One improved method involves a more direct synthesis from a precursor, (4-(((2-amino-4-hydroxy-5-(hydroxymethyl)-5,6,7,8-tetrahydropteridine-6-yl)methyl)amino)benzoyl)-L-glutamic acid, which undergoes an oxidation reaction followed by the addition of a calcium-containing compound. google.com This approach streamlines the process flow. google.com

The quality and yield of this compound are highly sensitive to reaction parameters such as temperature, pH, and reaction time. google.comgoogle.com Careful optimization of these conditions is critical for maximizing product formation and minimizing the generation of impurities.

Temperature Control: In one synthetic method, the oxidation reaction temperature is tightly controlled within the range of -20 to 15 °C. google.com In another process, low-temperature acidification is employed to ensure the stability of the crucial intermediate, formyl tetrahydrofolic acid hydrochloride, which directly improves the final product yield. google.com

pH Adjustment: The pH of the reaction medium is another critical parameter. The final step of one synthesis involves adding a calcium-containing compound until the pH of the system becomes alkaline (pH 10-14), which facilitates the precipitation of the this compound salt. google.com During hydrolysis of the formyl intermediate, conditions are maintained at a pH of 8.0-8.2 to ensure stability and efficient conversion. google.com

The precise control of these parameters prevents the degradation of sensitive intermediates and improves the purity profile of the final product. google.com

A significant advancement in the synthesis of this compound has been the replacement of toxic reagents with safer alternatives, which enhances product safety and environmental friendliness. google.com Traditional preparation methods often utilized toxic heavy metals and hazardous reagents. For instance, lead nitrate (B79036) was used as a catalyst, and 3-mercaptoethanol served as a protective material for the reduced intermediate. google.com The potential for these toxic substances to remain as residues in the final product posed a significant safety risk. google.com

To address this, non-toxic systems have been developed. An innovative method employs a nontoxic organic acid zinc, such as zinc citrate, as the catalyst for the reduction of folic acid. google.com In the same process, a nontoxic organic amine carboxylate, like EDTA Disodium, is used as a protecting group for the aldehyde and reduction product. google.com This substitution completely avoids the risk of toxic residue and improves the safety profile of the drug. google.com Notably, this development also led to a significant increase in the yield of the final this compound product, raising it from a range of 15-20% in older methods to 30-38%. google.com

Table 3: Comparison of Catalytic and Protective Systems

System Reagent Type Traditional Method Modern Method Benefit of Modern Method Source
Catalyst Metal Salt Lead Nitrate (Toxic) Organic Acid Zinc (e.g., Zinc Citrate) Avoids heavy metal toxicity, improves safety google.com

| Protective Group | Thiol/Chelator | 3-Mercaptoethanol (Toxic) | Organic Amine Carboxylate (e.g., EDTA Disodium) | Non-toxic, improves product safety and yield | google.com |

Sophisticated Analytical Characterization and Impurity Profiling

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to confirming the molecular identity and structure of calcium folinate. Techniques such as Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Infrared (IR) spectroscopy each provide unique and complementary information about the molecule's atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural confirmation of this compound and the identification of structurally similar impurities. researchgate.net By analyzing the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed molecular map can be constructed.

The ¹H and ¹³C NMR spectra of this compound are characterized by distinct signals corresponding to its three main structural components: the pteridine (B1203161) ring, the p-aminobenzoic acid (PABA) moiety, and the L-glutamic acid portion. mdpi.com The chemical shifts of the carbon atoms are highly dependent on their local electronic environment; for instance, carbons attached to electronegative atoms like oxygen or nitrogen, or those part of aromatic systems, resonate at higher chemical shifts (downfield). nih.gov In folic acid, a common precursor and potential impurity, the isotropic chemical shift is notably high for carbons involved in carbonyl (C=O) groups. nih.gov

NMR is particularly powerful for impurity profiling because it can detect and quantify components in a mixture without prior separation. nih.gov The presence of an impurity, such as folic acid or a degradation product, would introduce additional signals into the spectrum. By comparing the spectrum of a test sample to that of a highly purified reference standard, these extraneous signals can be identified and the impurity's structure can often be elucidated using advanced 2D NMR techniques like TOCSY and NOESY. mdpi.comnih.gov

Table 1: Representative ¹³C NMR Chemical Shifts for the Core Folate Structure Note: Data is based on the closely related folic acid structure and serves as a representative example for the folinate core. Actual shifts for this compound may vary slightly based on solvent and salt form.

Carbon AtomApproximate Chemical Shift (ppm)Structural Moiety
C23, C20, C17, C4High (downfield)Carbonyl (C=O) and aromatic carbons near electronegative atoms
C7~416 s relaxation timePteridine Ring
C9, C19, C21, C22Low (upfield)Aliphatic carbons

This table is generated based on findings reported for folic acid. nih.gov

UV-Vis and IR spectroscopy are staple techniques for the routine identification and characterization of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy is used to analyze the electronic transitions within the molecule's chromophores, primarily the pteridine ring system. A solution of this compound exhibits a characteristic absorption spectrum. nihs.go.jp The wavelength of maximum absorbance (λmax) is a key identifying feature. For this compound, the λmax is typically observed around 282 nm in a 0.1 N sodium hydroxide (B78521) solution or 286 nm in water. nih.govresearchgate.net This property is also the basis for quantitative analysis using UV detection in liquid chromatography. nihs.go.jp

Infrared (IR) Spectroscopy provides information about the functional groups present in the molecule by measuring the vibrations of chemical bonds. dummies.com The IR spectrum of this compound is compared against that of a reference standard to confirm its identity. nihs.go.jpedqm.eu The spectrum displays characteristic absorption bands corresponding to its various functional groups. The presence of a very broad O-H stretch, N-H stretches, C=O stretches from amide and carboxylate groups, and C=C stretches from the aromatic ring all contribute to a unique "fingerprint" for the molecule. libretexts.orgnih.gov

Table 2: Characteristic Infrared (IR) Absorption Bands for this compound Functional Groups

Functional GroupAbsorption Range (cm⁻¹)Vibration Type
O-H (Carboxylic acid & water)3500 - 3000 (very broad)Stretching
N-H (Amine & Amide)3400 - 3200Stretching
C-H (Aromatic & Aliphatic)3100 - 2850Stretching
C=O (Amide & Carboxylic Acid)1725 - 1650Stretching
C=C (Aromatic Ring)1600 - 1450Stretching
C-O1300 - 1000Stretching

This table is based on general functional group frequencies and the known structure of this compound. libretexts.orglibretexts.org

Advanced Chromatographic Separations

Chromatographic techniques, especially High-Performance Liquid Chromatography (HPLC), are the cornerstone for assessing the purity of this compound and for the quantitative determination of the active ingredient and any related impurities. nih.govgoogle.com

HPLC is the definitive method for separating this compound from its potential impurities, which may include synthetic precursors like folic acid or various degradation products. researchgate.netgoogle.com Pharmacopoeial methods typically specify an HPLC assay for determining the content of this compound, with acceptance criteria often in the range of 97.0% to 102.0%. parchem.com The purity can be assessed by peak area normalization, where the area of the main this compound peak is compared to the total area of all peaks in the chromatogram. edqm.eu This allows for the precise quantification of known and unknown impurities. parchem.comijpsr.com

Reversed-phase HPLC (RP-HPLC) is the most common mode of separation used for this compound analysis. researchgate.net In this technique, a non-polar stationary phase (the column) is used with a polar mobile phase. The development of a robust RP-HPLC method involves optimizing several parameters to achieve efficient separation between the main component and all potential impurities.

A typical RP-HPLC method for this compound utilizes an octadecylsilanized silica (B1680970) gel column (C18 or ODS). nihs.go.jpnih.govijpsr.com The mobile phase is usually a buffered aqueous solution mixed with an organic modifier like methanol (B129727) or acetonitrile. google.comijpsr.com Ion-pairing agents, such as tetrabutylammonium (B224687) hydroxide, are often added to the mobile phase to improve the peak shape and retention of the anionic folinate molecule. nihs.go.jpgoogle.com The pH of the mobile phase is a critical parameter and is carefully controlled, often within a range of 6.6 to 7.8, to ensure consistent ionization and retention. google.comjpsbr.org Elution can be either isocratic (constant mobile phase composition) or gradient (composition changes over time) to ensure that all impurities, which may have a wide range of polarities, are eluted and resolved. google.comjpsbr.org

Table 3: Example of a Reversed-Phase HPLC Method for this compound Analysis

ParameterConditionSource(s)
Column Octadecylsilanized silica gel (C18/ODS), e.g., 250 mm x 4.6 mm, 5 µm nihs.go.jpgoogle.com
Mobile Phase A buffered mixture of water, acetonitrile, and/or methanol. Often contains a phosphate (B84403) buffer and an ion-pairing agent (e.g., tetrabutylammonium hydroxide). nihs.go.jpgoogle.comijpsr.com
pH Adjusted to a specific value, e.g., 7.5 nihs.go.jp
Elution Mode Isocratic or Gradient google.comjpsbr.org
Flow Rate Typically 0.5 - 1.5 mL/min nih.govgoogle.com
Column Temp. Ambient or controlled, e.g., 40 °C google.comijpsr.com
Injection Vol. 10 - 20 µL nihs.go.jpijpsr.com

The choice of detector is crucial for both the quantification of this compound and the identification of impurities.

The most common detector for routine quantitative analysis is an ultraviolet (UV) absorption photometer . nihs.go.jp Detection is performed at a specific wavelength where the molecule absorbs strongly, which is often near its λmax. Wavelengths such as 254 nm, 280 nm, or 286 nm are frequently employed for the analysis of this compound. nihs.go.jpnih.govresearchgate.netedqm.eu A Diode Array Detector (DAD) may also be used, which provides spectral data for each peak, aiding in peak purity assessment and identification.

For the structural elucidation of unknown impurities, a more sophisticated detection modality is required. Mass Spectrometry (MS) , when coupled with HPLC (LC-MS), is an exceptionally powerful technique for this purpose. researchgate.netnih.gov LC-MS provides molecular weight information for the components of each chromatographic peak, and further fragmentation analysis (MS/MS) can reveal detailed structural information, making it an indispensable tool for characterizing trace impurities and degradation products. researchgate.netnih.gov

Gas Chromatography (GC) for Residual Solvent Determination

Gas Chromatography (GC) is the benchmark technique for the determination and quantification of residual solvents in active pharmaceutical ingredients (APIs), a critical quality control test mandated by regulatory bodies like the ICH. chromatographyonline.compharmtech.comuspnf.com Solvents are used during the synthesis and purification of APIs like this compound and must be removed to levels that are considered safe. chromatographyonline.comalmacgroup.com Since residual solvents offer no therapeutic benefit and can be hazardous, their levels are strictly controlled. pharmtech.comscispace.com

The most common approach involves headspace (HS) sampling coupled with GC (HS-GC), often with a Flame Ionization Detector (FID). almacgroup.comscispace.com The HS-GC technique is advantageous as it avoids the direct injection of the API into the GC system, which could lead to column contamination and degradation of thermally labile compounds like this compound. chromatographyonline.comalmacgroup.com In this method, the API sample is heated in a sealed vial, allowing volatile solvents to partition into the headspace gas, which is then sampled and injected into the GC. almacgroup.com

Generic GC methods are often developed to quantify a wide range of residual solvents that could be present in various APIs. chromatographyonline.comalmacgroup.com These methods are validated for linearity, sensitivity, and resolution to ensure they can be applied across different projects, thereby improving laboratory efficiency. chromatographyonline.com The choice of a suitable diluent, such as 1,3-Dimethyl-2-imidazolidinone (DMI), is critical to ensure broad solvent compatibility and minimal interference. chromatographyonline.com

Table 2: Typical Parameters for a Generic HS-GC Method for Residual Solvents

This table outlines common conditions for a generic headspace gas chromatography method used to determine residual solvents in APIs, based on established practices. chromatographyonline.comalmacgroup.com

ParameterSpecification
Technique Headspace Gas Chromatography (HS-GC)
Detector Flame Ionization Detector (FID)
Column DB624 (mid-polarity, 6% cyanopropyl-phenyl) or similar
Diluent 1,3-Dimethyl-2-imidazolidinone (DMI) or Dimethyl Sulfoxide (DMSO)
Carrier Gas Nitrogen or Helium
Analysis Goal Quantify residual solvents according to ICH Q3C(R8) limits

For this compound, specifications for residual solvents such as acetone (B3395972), ethanol (B145695), and methanol are defined, with typical limits set by pharmacopeias. parchem.com For example, limits for residual acetone and ethanol might be set at NMT (Not More Than) 0.5%, and for methanol at NMT 0.3%. parchem.com

Thin Layer Chromatography (TLC) in Purity Assessments

Thin Layer Chromatography (TLC) serves as a common and accessible analytical method for the screening, separation, and preliminary identification of compounds and their impurities. researchgate.net In the context of folic acid and its derivatives like this compound, TLC is used for purity assessments and to check for the presence of related substances. nih.govthepharmajournal.com It is a valuable tool for quality control to investigate ingredients, detect impurities, and monitor the stability of pharmaceutical preparations. researchgate.net

TLC methods have been developed to separate folic acid from its potential impurities and degradation products, such as p-aminobenzoic acid and N-(p-aminobenzoyl)-L-glutamic acid. nih.gov While HPLC is generally more precise and specific, TLC offers a rapid and low-cost alternative for initial purity checks. nih.govresearchgate.net

For quantitative analysis, the separated bands on the TLC plate can be scraped off, the compound extracted, and its concentration determined spectrophotometrically. nih.gov More advanced techniques involve densitometry, where the plate is scanned at a specific wavelength (e.g., 280 nm for folic acid) to quantify the separated spots directly. researchgate.net The selection of the mobile phase is critical for achieving good separation; a common system for folic acid involves a mixture of iso-propanol, ethyl acetate, water, and ammonia. researchgate.net

Despite its utility, challenges such as the smudging of bands can occur, and method development is often required to optimize the separation of complex mixtures of folates. thepharmajournal.com

Physicochemical Analysis for Quality Control

Physicochemical analysis encompasses a range of tests that measure the fundamental physical and chemical properties of a drug substance. These tests are integral to quality control, as they help confirm the identity, purity, and stability of the API. For a chiral molecule like this compound, specific physicochemical properties are critical for defining its quality.

Specific Optical Rotation Measurements

Specific optical rotation is a crucial physicochemical property for characterizing chiral molecules, which are compounds that can rotate the plane of polarized light. odoo.comimperial.edu This measurement is fundamental in the pharmaceutical industry for the identification, purification, and quality control of chiral drugs like this compound, ensuring their stereochemical purity, which is often linked to efficacy and safety. odoo.comnumberanalytics.com

This compound has a chiral center at the C6 position of the pteridine ring, leading to the existence of two diastereomers: (6S)-folinate and (6R)-folinate. The biologically active form is the levorotatory (l-form) or (6S)-isomer, also known as calcium levofolinate. google.comdrugfuture.com Therefore, measuring the specific optical rotation is essential to determine the enantiomeric purity and confirm the presence of the correct, active isomer. numberanalytics.comprotheragen.ai

The measurement is performed using a polarimeter, which quantifies the angle of rotation when plane-polarized light passes through a solution of the substance at a known concentration and path length. imperial.eduprotheragen.ai The specific rotation is a constant value for a pure compound under defined conditions (e.g., temperature, wavelength of light, solvent). protheragen.ai Pharmacopoeias specify acceptance criteria for the specific optical rotation of this compound to control the amount of the inactive (6R)-diastereomer. anton-paar.com

Table 3: Reported Specific Optical Rotation Values for Folinate Derivatives

This table compiles specific optical rotation values for different forms of folinate as reported in various sources. Note the different conditions and values, which highlight the importance of standardized measurement protocols.

Compound/FormSpecific Optical Rotation [α]ConditionsSource
This compound (anhydrous)+14.26°c = 3.42 in an unspecified solvent drugfuture.com
This compound Pentahydrate+14.9°c = 1 in water drugfuture.com
This compound+16.76°c = 3.5 in 5% sodium carbonate, at 25°C/D-line guidechem.com
This compound, USP+14.4° to +18.0°2.5% in H₂O parchem.com
This compound+13.0° ± 2°c = 1 in H₂O, at 20°C/D-line nih.gov
(6S)-Calcium Folinate (Calcium Levofolinate)-15.1°c = 1.82 in an unspecified solvent drugfuture.com
High Purity (6S)-Calcium Levofolinate-17.7°c = 1 in H₂O, at 20°C/D-line google.com

pH Determination of Aqueous Solutions

The pH of an aqueous this compound solution is a critical parameter, with specified ranges indicating the product's stability and suitability for its intended use. Pharmacopoeial standards generally require the pH of a this compound solution to be within a range of 6.8 to 8.0. Another specification for a 10 mg/ml solution for injection or infusion indicates a pH range of 7.0 to 8.6. medicines.org.uk The determination is typically carried out by dissolving a specific amount of the substance, such as 1.25 grams, in 50 ml of water and measuring the pH according to established legal or pharmacopoeial methods (General rule 0631). The acceptable pH range can be influenced by the presence of complexing agents; for instance, in solutions containing ethylenediamine (B42938) tetra-acetate ions, a suitable pH range is generally between 4.0 and 8.8, with a preferred range of 6 to 8. google.com

Analysis of Inorganic Counterions

As a calcium salt, the primary inorganic counterion in this compound is Ca²⁺. The analysis of this counterion is essential for confirming the compound's identity and stoichiometry. A common identification method involves preparing a solution of this compound (e.g., 1 in 100) which should then respond positively to standard qualitative tests for calcium salt. nihs.go.jpscribd.com

For quantitative analysis, ion chromatography (IC) with suppressed conductivity detection is a powerful technique used in the pharmaceutical industry to determine counterions in active pharmaceutical ingredients. thermofisher.com This method can effectively separate and quantify calcium ions, even in the presence of other ions from excipients. thermofisher.com Capillary ion electrophoresis is another versatile method for the analysis of inorganic counterions in pharmaceutical drug substances. nih.gov Additionally, titration methods can be employed for assaying the calcium content. One such method involves the titration of calcium with a 0.1 M sodium edetate solution, where 1 mL is equivalent to 4.008 mg of Ca. scribd.com

Stability Studies and Degradation Pathway Analysis

Understanding the stability of this compound under various environmental conditions is crucial for ensuring its quality and efficacy. This involves evaluating its stability in solution and identifying the products and mechanisms of its degradation.

Evaluation of Solution Stability under Varying Conditions

The stability of this compound is significantly influenced by factors such as temperature, light, pH, concentration, and the type of solvent and storage container. ptfarm.pl Studies have shown that sunlight, high temperatures, and extreme pH values can lead to the degradation of leucovorin (folinic acid). ptfarm.pl For instance, preparing solutions with highly alkaline (pH 12.34) or acidic (pH 1.26) values and heating them to 100°C for 60 minutes resulted in observable degradation products. ptfarm.pl

However, under controlled conditions, this compound solutions exhibit considerable stability. When protected from light, this compound, both in its concentrated form in glass vials and diluted in 0.9% sodium chloride in polyethylene (B3416737) (PE) bags, remains stable for at least 30 days at both room temperature (15-25°C) and refrigerated temperature (2-8°C), with less than 10% degradation. ptfarm.plnih.govresearchgate.net The chemical stability is typically measured using a stability-indicating high-performance liquid chromatography (HPLC) assay, while physical stability is assessed by visual inspection for changes in color or turbidity. nih.gov

The stability of diluted solutions can vary based on the diluent and concentration. The table below summarizes findings from various stability studies.

ConcentrationDiluentContainerTemperatureLight ConditionDuration of StabilityReference
10 mg/mL (concentrate)N/AGlass Vial2-8°C & 15-25°CProtected from light≥ 30 days ptfarm.plnih.govresearchgate.net
0.12 mg/mL0.9% Sodium ChloridePolyethylene (PE) Bag2-8°C & 15-25°CProtected from light≥ 30 days ptfarm.plnih.govresearchgate.net
4.0 mg/mL0.9% Sodium ChlorideNot Specified2-8°CNot Specified28 days medicines.org.uk
0.2 mg/mL0.9% Sodium ChlorideNot Specified2-8°CProtected from light24 hours ijpsr.com
1.0 mg/mL & 1.5 mg/mL0.9% NaCl & 5% GlucosePVC Bag & Glass Bottle4°C & 23°CProtected from light4 days ptfarm.pl
4.0 mg/mL5% GlucoseNot Specified2-8°CNot Specified28 days medicines.org.uk
0.2 mg/mL5% GlucoseNot Specified2-8°CNot Specified4 days medicines.org.uk
1.5 mg/mL5% GlucoseNot Specified2-8°C & 25°CProtected from light24 hours ijpsr.com

Identification of Degradation Products and Mechanisms

The degradation of folinic acid, the active component of this compound, can occur through several pathways, including hydrolysis and oxidation. Forced degradation studies are performed under stress conditions such as acid, base, oxidation, heat, and light to identify potential degradation products and establish the stability-indicating capability of analytical methods. researchgate.netpfizer.com

In one study, calcium levofolinate was subjected to treatment with sodium hydroxide, hydrogen peroxide, and sodium hypochlorite (B82951) to generate degradation products. researchgate.net While specific structures were not detailed in the abstract, the study confirmed that the analytical method could distinguish the parent drug from these products. researchgate.net Folic acid, a closely related compound, is known to degrade under UV light via cleavage at the methylene (B1212753) bridge, yielding 6-formylpterin (B158403) and p-aminobenzoyl-L-glutamic acid. fda.gov Thermal degradation studies on folic acid suggest that the glutamic acid fragment is the first part of the molecule to be lost. fda.gov The major metabolic product of folinic acid in the body is 5-methyl-tetrahydrofolic acid (5-methyl-THF), which is formed predominantly in the liver and intestinal mucosa.

The following table lists compounds related to the degradation and metabolism of this compound.

Compound NameRole/RelationReference
6-formylpterinPotential degradation product (from folic acid) fda.gov
p-aminobenzoyl-L-glutamic acidPotential degradation product (from folic acid) fda.gov
5-methyl-tetrahydrofolic acid (5-methyl-THF)Major metabolic product
Tetrahydrofolic acid (THF)Active metabolite

Molecular and Cellular Biochemical Mechanisms

Intracellular Fate and Metabolic Conversion Pathways

Upon entering the cell, calcium folinate, which is the 5-formyl derivative of tetrahydrofolic acid (THF), undergoes a series of metabolic conversions to become biologically active. nih.gov This intracellular transformation is central to its physiological function.

Transformation into Active Folate Coenzymes

Folinic acid (5-formyl-THF) is a readily convertible form of folate. nih.gov Unlike folic acid, it does not require the initial reduction step by dihydrofolate reductase (DHFR) to enter the folate cycle. nih.govpatsnap.com Its metabolism leads to the formation of several vital coenzymes, including 5,10-methylenetetrahydrofolate (5,10-CH2-THF), 5-methyltetrahydrofolate (5-MTHF), and 10-formyltetrahydrofolate. nih.govyoutube.com These conversions are catalyzed by a series of enzymes within the one-carbon metabolism pathway. For instance, 5-formyl-THF can be converted to 5,10-methenyl-THF, which is then converted to 5,10-CH2-THF, a key coenzyme in nucleotide synthesis. nih.gov

The various active folate coenzymes derived from this compound participate in a multitude of biosynthetic reactions essential for cell survival and proliferation. These reactions are part of what is known as one-carbon metabolism. nih.gov

Table 1: Key Folate Coenzymes Derived from this compound and Their Primary Functions

CoenzymeAbbreviationPrimary Function
TetrahydrofolateTHFCentral molecule in the folate cycle, accepting one-carbon units. wikipedia.org
5,10-Methylenetetrahydrofolate5,10-CH2-THFDonates a one-carbon unit for the synthesis of thymidylate (dTMP) from deoxyuridine monophosphate (dUMP). wikipedia.org
5-Methyltetrahydrofolate5-MTHFThe primary circulating form of folate; donates a methyl group for the remethylation of homocysteine to methionine. nih.gov
10-Formyltetrahydrofolate10-formyl-THFProvides one-carbon units for two steps in the de novo purine (B94841) biosynthesis pathway. wikipedia.org

Enzymatic Bypass of Dihydrofolate Reductase (DHFR) Inhibition

A pivotal aspect of this compound's mechanism is its ability to circumvent the enzymatic blockade imposed by dihydrofolate reductase (DHFR) inhibitors, such as methotrexate (B535133). patsnap.com Methotrexate binds to and inhibits DHFR, preventing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). nih.gov This leads to a depletion of intracellular THF pools, thereby halting the synthesis of purines and thymidylate, which are essential for DNA replication. nih.gov

By providing a direct source of reduced folate that does not require DHFR for its activation, this compound effectively "rescues" normal cells from the toxic effects of high-dose methotrexate therapy. starship.org.nzbccancer.bc.ca It replenishes the pool of THF coenzymes necessary for nucleic acid synthesis to proceed, even in the presence of a DHFR blockade. starship.org.nzbccancer.bc.ca This principle of "leucovorin rescue" is a cornerstone of certain cancer chemotherapy regimens.

Modulation of De Novo Nucleotide Biosynthesis

This compound significantly influences the de novo synthesis of nucleotides, the building blocks of DNA and RNA. wikipedia.org This modulation occurs primarily through its impact on the activity of key enzymes in these biosynthetic pathways.

Influence on Thymidylate Synthase (TS) Activity

Thymidylate synthase (TS) is a critical enzyme that catalyzes the methylation of deoxyuridine monophosphate (dUMP) to form deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis. nih.gov The folate coenzyme 5,10-methylenetetrahydrofolate (5,10-CH2-THF), derived from this compound, is an essential cofactor in this reaction. nih.gov

This compound plays a crucial role in potentiating the cytotoxic effects of the chemotherapeutic agent 5-fluorouracil (B62378) (5-FU). patsnap.com 5-FU is metabolized in the cell to fluorodeoxyuridine monophosphate (FdUMP). patsnap.com FdUMP inhibits TS by forming a complex with the enzyme. nih.gov However, this binary complex is unstable.

The presence of 5,10-CH2-THF, the intracellular concentration of which is increased by the administration of this compound, leads to the formation of a much more stable ternary complex consisting of TS, FdUMP, and 5,10-CH2-THF. patsnap.comreddit.com This stable covalent complex effectively sequesters the enzyme, leading to prolonged and enhanced inhibition of thymidylate synthesis and, consequently, increased cancer cell death. nih.gov Studies have shown that the persistence of this ternary complex can last for an extended period, leading to sustained inhibition of the enzyme. nih.gov

The administration of this compound leads to an expansion of the intracellular pool of reduced folates, particularly 5,10-CH2-THF. nih.gov A higher concentration of this cofactor increases the likelihood and stability of the inhibitory ternary complex with TS and FdUMP. nih.gov Research has demonstrated that increasing the dose of leucovorin can lead to a greater formation of the TS ternary complex. nih.gov This enhanced formation of the inhibitory complex is a key factor in overcoming resistance to 5-FU in some cancer cells, particularly those that have upregulated TS expression. nih.gov

Table 2: Components of the Thymidylate Synthase Inhibitory Complex

ComponentRole in the Complex
Thymidylate Synthase (TS)The target enzyme responsible for dTMP synthesis. nih.gov
Fluorodeoxyuridine Monophosphate (FdUMP)The active metabolite of 5-fluorouracil that binds to the enzyme's active site. patsnap.com
5,10-Methylenetetrahydrofolate (5,10-CH2-THF)The folate coenzyme, derived from this compound, that stabilizes the binding of FdUMP to TS, forming a stable ternary complex. patsnap.comreddit.com

Purine Synthesis Involvement

This compound, as a source of the metabolically active form of folic acid, plays an indispensable role in the de novo synthesis of purine nucleotides. wikipedia.org Its contribution is mediated through its conversion into various tetrahydrofolate (THF) cofactors. nih.gov The core of purine synthesis involves the construction of the purine ring, and two specific steps in this pathway are directly dependent on a folate derivative, 10-formyltetrahydrofolate (10-formyl-H4folate). nih.govutah.edu

This folate cofactor acts as a one-carbon donor for the introduction of carbon 2 (C2) and carbon 8 (C8) into the nascent purine ring. nih.govutah.edu The process involves two key enzymes:

5′-phosphoribosyl glycinamide (B1583983) (GAR) transformylase: This enzyme utilizes 10-formyl-H4folate to add carbon 8 to the structure. nih.govnih.gov

5′-phosphoribosyl-5-aminoimidazole-4-carboxamide (AICAR) transformylase: This enzyme uses another molecule of 10-formyl-H4folate to incorporate carbon 2, a later step in the pathway leading to the formation of inosine (B1671953) monophosphate (IMP). nih.govnih.gov

IMP serves as the common precursor for the synthesis of both adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP), which are essential building blocks for DNA and RNA. wikipedia.org Consequently, a sufficient supply of reduced folates, which this compound provides, is critical for maintaining the pace of DNA synthesis and cell division, particularly in rapidly proliferating cells. wikipedia.orglifecodegx.com A blockade in the purine biosynthetic pathway, whether from folate deficiency or genetic defects in the involved enzymes, can lead to a significant decrease in adenosine triphosphate (ATP) production. nih.gov

Broader Roles in Cellular Metabolism

The influence of this compound extends beyond nucleotide synthesis, integrating into a wider network of essential metabolic processes. After administration, it is converted into various active folate derivatives that participate in the complex web of folate-mediated one-carbon metabolism. wikipedia.orgnih.gov

Folate derivatives are central to the body's methylation reactions. nih.gov Specifically, 5-methyltetrahydrofolate (5-MTHF), a principal active metabolite derived from this compound, is the key methyl donor for the remethylation of homocysteine to methionine. nih.govocufolin.ch This reaction is catalyzed by the vitamin B12-dependent enzyme methionine synthase. nih.gov

Methionine is subsequently converted into S-adenosylmethionine (SAM). nih.gov SAM is the universal methyl group donor for a vast array of biological methylation reactions, including:

DNA and RNA Methylation: Affecting gene expression and genomic stability. nih.gov

Protein Methylation: Modifying protein function and localization. nih.gov

Phospholipid Synthesis: Essential for membrane integrity. nih.gov

Mitochondria possess their own distinct folate-mediated one-carbon metabolism pathway, which is critical for mitochondrial function. nih.gov Folate derivatives within the mitochondria are utilized for several key processes:

Mitochondrial DNA (mtDNA) Synthesis: Similar to nuclear DNA, the synthesis of purines and thymidylate within mitochondria is necessary for mtDNA replication and repair. nih.gov Folate deficiency has been shown to increase the risk of uracil (B121893) misincorporation into mtDNA and can lead to the accumulation of mtDNA deletions. nih.gov

Mitochondrial Protein Translation: The initiation of protein synthesis in mitochondria requires N-formylmethionine (fMet), and the formyl group is supplied by a mitochondrial folate cofactor. nih.gov

Energy Production: By supporting the synthesis of essential components encoded by mtDNA and contributing to the assembly of oxidative phosphorylation (OXPHOS) complexes, mitochondrial folate metabolism is vital for robust cellular energy (ATP) production. nih.govnih.gov Mitochondrial dysfunction can impair calcium handling and ATP generation, pushing cells toward a low-energy state. mdpi.com

Cellular Transport and Accumulation Dynamics

The entry of this compound and its metabolites into cells is a regulated process mediated by specific transport proteins. nih.gov The primary carriers involved in folate transport are the reduced folate carrier (RFC) and the proton-coupled folate transporter (PCFT). nih.gov

Reduced Folate Carrier (RFC): This transporter is broadly expressed and functions optimally at a neutral pH of 7.4. nih.gov It is a major route for folate entry into many types of cells.

Proton-Coupled Folate Transporter (PCFT): This carrier is highly expressed in the proximal small intestine and liver and is crucial for the intestinal absorption of dietary folates. nih.gov Its activity is optimal at an acidic pH (around 5.5-5.8), which is characteristic of the microenvironment at the apical surface of intestinal cells. nih.gov While its transport activity is maximal at low pH, PCFT can still mediate transport at neutral pH. nih.gov

This compound shares these transport mechanisms with folate antagonists like methotrexate. pfizer.com This competition for the same carriers is a key aspect of its pharmacological action. ufl.edu Once inside the cell, folates can be converted to polyglutamated forms, which are larger molecules that are retained more effectively within the cell, thereby increasing their intracellular concentration and metabolic activity. nih.gov

Interactions with Antimetabolite Agents at the Biochemical Level

This compound has critical and well-defined biochemical interactions with certain antimetabolite chemotherapy agents, notably methotrexate and 5-fluorouracil.

Interaction with Methotrexate: Methotrexate is a folic acid antagonist that potently inhibits the enzyme dihydrofolate reductase (DHFR). patsnap.comnih.gov This inhibition blocks the reduction of dihydrofolate to tetrahydrofolate, leading to a depletion of the reduced folate cofactors necessary for purine and thymidylate synthesis. wikipedia.orgpatsnap.com This severely impacts rapidly dividing cells, including cancer cells and normal cells in the bone marrow and gastrointestinal mucosa. nih.gov

This compound functions as a "rescue" agent by circumventing this metabolic block. nih.gov Since it is an already reduced form of folic acid, it does not require the action of DHFR to become metabolically active. pfizer.compatsnap.com It provides cells with a direct source of tetrahydrofolate, replenishing the depleted pool and allowing nucleotide synthesis to resume in normal cells. pfizer.compatsnap.com This rescue is selective, allowing high doses of methotrexate to be used to kill cancer cells while mitigating life-threatening toxicity to healthy tissues. patsnap.com Additionally, this compound competes with methotrexate for transport into cells via the same carrier proteins, which can stimulate the efflux of methotrexate from the cell. pfizer.comufl.edu

Interaction with 5-Fluorouracil (5-FU): In contrast to its antagonistic role with methotrexate, this compound acts synergistically to enhance the anticancer activity of 5-fluorouracil (5-FU). patsnap.com 5-FU is an antimetabolite that, once converted to its active form (5-FdUMP), exerts its cytotoxic effect by inhibiting the enzyme thymidylate synthase (TS). drugbank.com This inhibition blocks the synthesis of thymidine, a crucial component of DNA.

Compound Reference Table

Compound NameAbbreviationRole/Note
This compound-The subject of the article; a salt of folinic acid.
Folic Acid-The parent B vitamin, requires reduction to become active. wikipedia.org
TetrahydrofolateTHFThe primary active form of folate, a carrier of one-carbon units. nih.gov
5-Formyltetrahydrofolate5-Formyl-THFA form of folinic acid. nih.gov
5-Methyltetrahydrofolate5-MTHFKey metabolite for the methylation cycle. ocufolin.ch
10-Formyltetrahydrofolate10-Formyl-H4folateOne-carbon donor for purine synthesis. nih.gov
5,10-Methylenetetrahydrofolate5,10-CH2-THFOne-carbon donor for thymidylate synthesis and enhances 5-FU activity. drugbank.com
DihydrofolateDHFAn intermediate in folate metabolism; substrate for DHFR. nih.gov
MethotrexateMTXAn antimetabolite that inhibits dihydrofolate reductase (DHFR). patsnap.com
5-Fluorouracil5-FUAn antimetabolite that inhibits thymidylate synthase (TS). patsnap.com
S-AdenosylmethionineSAMThe universal methyl group donor in cellular metabolism. nih.gov
Homocysteine-An amino acid that is remethylated to methionine. ocufolin.ch
Methionine-An essential amino acid, precursor to SAM. nih.gov
Inosine MonophosphateIMPThe precursor purine nucleotide. nih.gov
Adenosine MonophosphateAMPA purine nucleotide. wikipedia.org
Guanosine MonophosphateGMPA purine nucleotide. wikipedia.org
Adenosine TriphosphateATPThe primary cellular energy currency. nih.gov
Glutathione-A major endogenous antioxidant. nih.gov

Key Enzymes and Transporters Table

NameAbbreviationFunction
Dihydrofolate ReductaseDHFRReduces dihydrofolate to tetrahydrofolate; inhibited by methotrexate. patsnap.com
Thymidylate SynthaseTSCatalyzes the synthesis of dTMP from dUMP; inhibited by 5-FU. drugbank.com
Methionine Synthase-Catalyzes the remethylation of homocysteine to methionine. nih.gov
GAR TransformylaseGARTA folate-dependent enzyme in the de novo purine synthesis pathway. nih.gov
AICAR TransformylaseATICA folate-dependent enzyme in the de novo purine synthesis pathway. nih.gov
Reduced Folate CarrierRFCA major cellular transporter for folates, active at neutral pH. nih.gov
Proton-Coupled Folate TransporterPCFTA key folate transporter for intestinal absorption, active at acidic pH. nih.gov

Biochemical Counteraction of Folate Antagonists

Folate antagonists, such as methotrexate, function by inhibiting the enzyme dihydrofolate reductase (DHFR). patsnap.commdpi.com This enzyme is critical for the reduction of dihydrofolic acid to tetrahydrofolic acid (THFA), an essential step in the folate metabolic pathway. mdpi.com By blocking DHFR, methotrexate and similar drugs lead to a depletion of intracellular reduced folates, which are necessary for the synthesis of purines and thymidylate, thereby disrupting DNA and RNA synthesis. mdpi.comwikipedia.org This inhibitory action is particularly effective against rapidly dividing cells, including cancer cells. patsnap.commdpi.com

This compound serves as a "rescue" agent in high-dose methotrexate therapy. patsnap.comstarship.org.nz Unlike folic acid, this compound does not require reduction by DHFR to be converted into its active form, tetrahydrofolate. patsnap.com This allows it to bypass the metabolic block induced by methotrexate. patsnap.comnih.gov By providing a direct source of tetrahydrofolate, this compound replenishes the depleted intracellular folate pools, enabling normal cells to resume the synthesis of nucleic acids and other vital metabolic processes. patsnap.commdpi.com

The mechanism of this counteraction involves several key processes:

Repletion of Reduced Folates : this compound is readily converted to various THFA derivatives, effectively restoring the pool of reduced folates necessary for purine and thymidylate synthesis. tmda.go.tzmdpi.com

Competition for Cellular Transport : this compound and methotrexate share the same transport carriers to enter cells. tmda.go.tznih.gov By competing for these transporters, this compound can reduce the intracellular concentration of methotrexate. tmda.go.tznih.gov

Stimulation of Methotrexate Efflux : The presence of this compound can also stimulate the efflux of methotrexate from the cells. tmda.go.tz

It is important to note that this compound does not appear to affect non-hematological toxicities of methotrexate, such as nephrotoxicity that results from the precipitation of the drug or its metabolites in the kidneys. pfizer.commedsafe.govt.nzmedicarcp.com

The table below summarizes the key folate antagonists and their primary mechanism of action.

Folate AntagonistPrimary Mechanism of Action
MethotrexateInhibition of dihydrofolate reductase (DHFR) patsnap.commdpi.com
PemetrexedInhibition of DHFR, thymidylate synthase (TS), and glycinamide ribonucleotide formyltransferase (GARFT) wikipedia.org
RaltitrexedInhibition of thymidylate synthase (TS) wikipedia.org
PralatrexateInhibition of DHFR wikipedia.org
PyrimethamineSelective inhibition of protozoal DHFR wikipedia.org
TrimethoprimSelective inhibition of bacterial DHFR wikipedia.org
ProguanilMetabolized to cycloguanil, which selectively inhibits protozoal DHFR wikipedia.org

Synergistic Biochemical Effects with Fluoropyrimidines

In contrast to its role as a rescue agent with methotrexate, this compound acts as a potentiator or enhancer of the cytotoxic effects of fluoropyrimidines, such as 5-fluorouracil (5-FU). youtube.compatsnap.com This synergistic relationship is pivotal in the treatment of certain cancers, notably colorectal cancer. drugbank.comnih.gov

The primary mechanism of action of 5-FU involves its metabolic conversion to fluorodeoxyuridine monophosphate (FdUMP). patsnap.com FdUMP inhibits thymidylate synthase (TS), an enzyme crucial for the synthesis of thymidylate, a necessary precursor for DNA synthesis. patsnap.com

This compound enhances the efficacy of 5-FU through the following biochemical pathway:

Conversion to 5,10-methylenetetrahydrofolate : this compound is converted within the cell to 5,10-methylenetetrahydrofolate. patsnap.com

Stabilization of the FdUMP-TS Complex : 5,10-methylenetetrahydrofolate forms a stable ternary complex with FdUMP and thymidylate synthase. patsnap.com This stabilization enhances the inhibition of the enzyme, leading to a more profound and prolonged depletion of thymidylate. patsnap.com

Enhanced Cytotoxicity : The amplified inhibition of thymidylate synthase results in a greater disruption of DNA synthesis and repair, thereby increasing the cytotoxic effect of 5-FU on cancer cells. patsnap.com

The table below illustrates the key molecules involved in the synergistic interaction between this compound and 5-fluorouracil.

MoleculeRole in the Synergistic Interaction
This compoundConverted to 5,10-methylenetetrahydrofolate patsnap.com
5-Fluorouracil (5-FU)Pro-drug converted to the active metabolite FdUMP patsnap.com
Fluorodeoxyuridine monophosphate (FdUMP)Inhibits thymidylate synthase (TS) patsnap.com
5,10-methylenetetrahydrofolateStabilizes the binding of FdUMP to TS, enhancing its inhibitory effect patsnap.com
Thymidylate Synthase (TS)The target enzyme, essential for DNA synthesis patsnap.com

Influence on Ion Homeostasis in Specific Cell Types

The administration of this compound, particularly in high doses as part of a rescue regimen for delayed methotrexate elimination, can influence ion homeostasis, most notably calcium levels. nih.gov The widely available form of folinic acid is this compound, which contains both the active levo-isomer and the dextro-isomer. nih.gov While the levo-isomer is rapidly metabolized, the dextro-isomer has a significantly longer half-life and remains in circulation for an extended period. nih.gov

In situations of acute kidney injury induced by high-dose methotrexate, which leads to delayed methotrexate elimination, augmented doses of this compound are required. nih.gov The substantial calcium load from repeated high doses of this compound can lead to hypercalcemia. nih.gov This is a significant concern as hypercalcemia can reduce the glomerular filtration rate (GFR), potentially exacerbating the nephrotoxic effects of methotrexate. nih.gov Furthermore, there is a risk of calcium carbonate crystallization if this compound is administered in the same intravenous line as bicarbonate solutions, which can lead to catheter obstruction. nih.gov

Metabolic Elimination and Metabolite Profiling

This compound is commercially available as a racemic mixture of the dextrorotary and levorotary isomers. drugbank.com The levorotary isomer, levoleucovorin (B1675110), is the pharmacologically active form. drugbank.com

Upon administration, this compound enters the body's pool of reduced folates. medsafe.govt.nzmedicarcp.com It is rapidly metabolized, primarily in the liver, to its active metabolite, 5-methyltetrahydrofolate (5-MTHF). bccancer.bc.camedicarcp.com This conversion is a key step in its mechanism of action. 5-MTHF becomes the predominant circulating form of the drug. medicarcp.com

The elimination of this compound and its metabolites occurs mainly through the kidneys, with approximately 80-90% being excreted in the urine. medicarcp.com A smaller portion is eliminated in the feces. medscape.com The elimination process is logarithmic for doses exceeding 1 mg. medicarcp.com The half-life of the total reduced folates following administration has been reported to be approximately 6.2 hours. wikipedia.org

The table below outlines the key metabolites of this compound and their role.

MetaboliteDescription
5-methyltetrahydrofolate (5-MTHF)The primary active metabolite of this compound. It is the major circulating form of the drug and is responsible for bypassing the metabolic block caused by DHFR inhibitors. bccancer.bc.camedicarcp.com
5,10-methylenetetrahydrofolateAn active metabolite that plays a crucial role in the potentiation of 5-fluorouracil by stabilizing its binding to thymidylate synthase. patsnap.com
10-formyl tetrahydrofolateA metabolite of folinic acid that is primarily excreted in the urine. medicarcp.com

Computational and Theoretical Chemistry Studies

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are instrumental in visualizing and predicting how a ligand, such as folinate, interacts with its biological targets at an atomic level. These techniques are crucial for understanding the compound's pharmacological profile.

Computational studies have been employed to predict the binding modes of leucovorin (folinic acid) with various enzymes and protein receptors. These simulations reveal the specific amino acid residues involved in forming stable complexes, which is fundamental to understanding the compound's mechanism of action.

One area of investigation has been the interaction of leucovorin with Neuropilin-1 (NRP-1), a host-cell receptor involved in SARS-CoV-2 internalization. nih.gov Molecular docking studies predicted that leucovorin binds with high affinity to NRP-1. nih.gov The stability of the leucovorin-NRP-1 complex is primarily attributed to the formation of two hydrogen bonds with Asp 320 and Asn 300 residues within the binding pocket. nih.govresearchgate.net

Another study focused on the enzyme furin, a proprotein convertase that can be a target for inhibiting viral entry into cells. nih.govrsc.org Molecular docking simulations were used to probe the binding sites of folinic acid within the active site of furin. nih.govrsc.orgresearchgate.net The simulations showed that the folinic acid molecule interacts with several key amino acids, including Glu271, Ser311, Arg490, Gln488, and Lys499. nih.govresearchgate.net Specifically, the H₂ and H₄ atoms of folinic acid were predicted to form hydrogen bonds with the Glu271 residue of furin. researchgate.net These findings illustrate the specific orientation and interactions that stabilize folinic acid within the furin binding site. researchgate.net

Table 1: Predicted Ligand-Enzyme Binding Modes for Leucovorin (Folinic Acid)
Target Enzyme/ReceptorInteracting Amino Acid ResiduesKey InteractionsSource
Neuropilin-1 (NRP-1)Asp 320, Asn 300Hydrogen Bonds nih.gov, researchgate.net
FurinGlu271, Ser311, Arg490, Gln488, Lys499Hydrogen Bonds nih.gov, researchgate.net, rsc.org

Molecular docking and dynamic simulations not only predict binding modes but also provide quantitative estimates of binding affinity, which correlates with inhibitory potential. These studies often calculate binding energies to compare the efficacy of different ligands.

In the study involving Neuropilin-1 (NRP-1), leucovorin was identified as a potential inhibitor of the interaction between the SARS-CoV-2 spike glycoprotein (B1211001) and the NRP-1 receptor. nih.gov The molecular docking simulation calculated a binding energy of -7.705 kcal/mol for leucovorin with NRP-1, which was lower (indicating a stronger binding affinity) than that of known NRP-1 inhibitors like EG01377 and the antiviral drug lopinavir. nih.gov This strong binding affinity suggests a significant inhibitory potential, which was later confirmed by in vitro studies showing that leucovorin was the most active inhibitor of the S1-glycoprotein/NRP-1 complex formation, with an IC₇₅ value of 185.95 µg/mL. nih.govresearchgate.net

In the investigation of furin inhibition, binding free energy calculations were performed to compare the inhibitory potential of folinic acid and folic acid. nih.govrsc.org The results indicated that folinic acid has a binding free energy of -12.84 kcal/mol. nih.govrsc.org While this suggests a favorable interaction, it was noted to be less potent than folic acid (-27.90 kcal/mol) in this specific simulation. nih.govrsc.org The interaction energies calculated for folinic acid with furin were -159.20 kcal/mol, with a significant hydrogen-bond energy of -13.85 kcal/mol, highlighting the strength of the interaction. nih.gov

Table 2: Calculated Binding Energies and Inhibitory Data for Leucovorin (Folinic Acid)
Target Enzyme/ReceptorMetricValueSource
Neuropilin-1 (NRP-1)Binding Energy (kcal/mol)-7.705 nih.gov
IC₇₅ (µg/mL)185.95 nih.gov
FurinBinding Free Energy (kcal/mol)-12.84 nih.gov, rsc.org
Interaction Energy (kcal/mol)-159.20 nih.gov
H-bond Energy (kcal/mol)-13.85 nih.gov

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations, often utilizing methods like Density Functional Theory (DFT), provide a deeper understanding of a molecule's electronic structure, which governs its properties and reactivity. rsdjournal.orgsubstack.com These calculations can determine a wide range of molecular attributes from first principles, without reliance on experimental data. nih.gov

For folinic acid, DFT calculations have been used to create geometry-optimized structures, providing a precise three-dimensional model of the molecule for further analysis. researchgate.net Such calculations are foundational for understanding its chemical behavior. Generally, quantum chemistry can compute various properties that are crucial for drug design and development, including:

Relative Energies: This includes conformational energies, isomerization energies, and proton affinities, which help in understanding the stability of different forms of the molecule. nih.govacs.org

Electronic Properties: Calculations can yield electrostatic potentials and charge distributions across the molecule. substack.com This information is vital for predicting how a molecule will interact with biological targets, such as the electrostatic interactions in an enzyme's active site. substack.com

Reactivity Descriptors: Quantum methods can predict reaction and activation energies for metabolic pathways or chemical reactions. nih.gov This is particularly relevant for folinic acid, which is a derivative of tetrahydrofolic acid and participates in crucial one-carbon transfer reactions. wikipedia.org

Spectroscopic Properties: These calculations can predict spectroscopic data, which can aid in the structural confirmation of the compound. nih.gov

By applying these computational techniques, researchers can gain a detailed profile of folinic acid's intrinsic chemical nature, complementing experimental findings and guiding further research.

In Silico Approaches for Structure-Activity Relationship (SAR) Elucidation

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound to its biological activity. In silico SAR methods, particularly Quantitative Structure-Activity Relationship (QSAR) models, use computational approaches to establish these connections mathematically. researchgate.net These models are powerful tools in drug discovery for predicting the activity of new analogs and optimizing lead compounds. uneb.br

While comprehensive QSAR models for calcium folinate are not extensively documented in the reviewed literature, the principles of SAR can be illustrated through comparative computational studies. For instance, the in silico investigation comparing the binding of folinic acid and folic acid to the enzyme furin serves as a practical example of SAR analysis. nih.govrsc.org

The key structural difference between folinic acid and folic acid is the presence of a formyl group at the N5 position of the pteridine (B1203161) ring in folinic acid. wikipedia.org The computational study on furin binding revealed that this single chemical modification leads to different binding orientations and affinities. nih.govresearchgate.net Folinic acid interacted with a distinct set of amino acid residues (Glu271, Ser311, Arg490, Gln488, Lys499) compared to folic acid (Glu271, Tyr313, Ala532, Gln488, Asp530). nih.govresearchgate.net This resulted in a significantly different calculated binding free energy (-12.84 kcal/mol for folinic acid versus -27.90 kcal/mol for folic acid). nih.govrsc.org

This comparison demonstrates a clear structure-activity relationship: the addition of the N5-formyl group alters the interaction profile and binding energy with the target enzyme. Such insights are the cornerstone of SAR and are critical for rational drug design, allowing chemists to modify molecular structures to enhance desired biological activities. researchgate.net

Pre Clinical Research Models and Analytical Applications

In Vitro Cellular Models for Biochemical Mechanism Elucidation

In vitro models are indispensable for dissecting the fundamental biochemical and cellular mechanisms of action of compounds like calcium folinate. By isolating specific cell types, researchers can observe direct effects and molecular pathways without the complexities of a whole organism.

Microglia are the resident immune cells of the central nervous system (CNS) and act as first responders to injury and disease, mediating neuroinflammatory processes. nih.govresearchgate.net The role of folates in modulating microglial activity is a key area of investigation. Studies have shown that a deficiency in folic acid can exacerbate the microglial inflammatory response following brain injury. nih.gov

Research using in vitro models, such as BV-2 microglial cells, has demonstrated that folic acid deficiency can worsen neuronal cell death and amplify microglia activation in response to stressors like oxygen-glucose deprivation (OGD), which mimics ischemic conditions. nih.gov In these models, folate deficiency was found to augment the production of pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govnih.gov Mechanistically, this enhanced inflammatory response has been linked to the upregulation of the Notch1 and nuclear factor kappa B (NF-κB) p65 pathway. nih.gov The inhibition of phagocytosis in vitro has also been explored as a potential mechanism for the immunosuppressive action of certain folate-related compounds. mdpi.com These findings suggest that maintaining adequate folate levels, for which this compound serves as a vital precursor, is crucial for regulating microglial-mediated neuroinflammation.

Table 1: Effects of Folate Status on Microglial Response in Vitro

Model SystemConditionKey FindingsMechanistic Pathway ImplicatedReference
BV-2 Microglial CellsFolic Acid Deficiency (FD) + Oxygen-Glucose Deprivation (OGD)Increased expression of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6).Notch1/NF-κB p65 nih.gov
Cultured MicrogliaLipopolysaccharide (LPS) ChallengeLPS stimulation significantly increased phagocytic activity.Toll-like receptor 4 (TLR4) mdpi.com
Primary MicrogliaGeneral Inflammation (LPS)Activated microglia secrete factors like Il1α, TNFα, and C1q.Cytokine and complement signaling nih.gov

Investigations in Dorsal Root Ganglion Neurons for Cellular Homeostasis

Dorsal root ganglion (DRG) neurons are critical for transmitting sensory information, and their health is dependent on stable cellular homeostasis. Research using cultured DRG neurons has shown that folate deficiency can induce neurotoxicity by disrupting this balance, particularly calcium homeostasis. nih.gov

Table 2: Impact of Folate Deprivation on Dorsal Root Ganglion (DRG) Neurons

Parameter MeasuredObservation in Folate-Deficient DRG NeuronsImplicated MechanismReference
Cytosolic CalciumIncreasedInflux via LVSCC and NMDA channels; release from internal stores. nih.gov
Reactive Oxygen Species (ROS)IncreasedSecondary to calcium influx. nih.gov
Mitochondrial FunctionImpaired / DegenerationConsequence of calcium overload and oxidative stress. nih.gov
Cellular HealthCompromised NeurotoxicityPerturbation of calcium homeostasis. nih.gov

Analytical Reagent Applications in Biological Sample Analysis

Beyond its biological roles, this compound serves as a crucial tool in the laboratory, particularly as an analytical reagent for the precise measurement of folates and related compounds in complex biological samples.

The analysis of folates in biological matrices like blood or tissue is challenging due to the low concentration and chemical instability of these compounds. acs.orgmdpi.com Advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), are employed for their high sensitivity and specificity. mdpi.comnih.gov

In these methods, this compound can be used as a stable reference standard. Because it is a well-defined, stable form of reduced folate, it is invaluable for creating calibration curves and for quality control purposes. This allows for the accurate quantification of various endogenous folate species. To overcome the instability of natural folates during sample preparation, a workflow involving simultaneous extraction and stabilization through derivatization has been developed. acs.org This approach, which can involve reductive methylation, preserves the original oxidation state and one-carbon unit of the folate molecules, enabling a more accurate snapshot of the folate profile within a cell or biological fluid. acs.org

The Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunological technique to detect and quantify proteins, such as antibodies, antigens, and cytokines, in biological samples. immunology.orgnih.gov The assay typically involves an antibody-antigen reaction, where one component is bound to a solid surface and a detection antibody linked to an enzyme generates a measurable signal. immunology.org

While this compound itself is not directly measured by a standard ELISA, the technique is frequently used in studies where this compound is an experimental variable. For instance, in preclinical research investigating the effects of folate deficiency or supplementation (using this compound), ELISA is a primary method for quantifying the downstream effects on inflammatory markers. nih.gov Researchers can use ELISA to measure the levels of specific cytokines (e.g., TNF-α, IL-1β) in cell culture supernatant or serum from animal models to determine how folate status modulates the immune or inflammatory response. nih.govmdpi.com In this context, ELISA provides critical data to elucidate the functional consequences of the cellular mechanisms influenced by folates.

In Vivo Pre-clinical Models for Mechanistic Toxicological Research

In vivo toxicology studies are essential for understanding the potential effects of a compound on a whole, living organism before it can be considered for human trials. hoeford.comnumberanalytics.com Such studies have been performed for leucovorin, the active component of which is derived from this compound.

Toxicology studies submitted for regulatory review have been conducted in mice, rats, and dogs to characterize the safety profile of the active isomer, levoleucovorin (B1675110). fda.gov These preclinical studies provide crucial data on the mechanistic effects of high doses. In mice and rats, administration of high-dose levoleucovorin resulted in observable signs of central nervous system (CNS) toxicity, including sedation, rapid breathing, tremors, and convulsions. fda.govnuvisan.com In dogs, however, such mortalities were not observed, with the primary clinical sign at high doses being a slight increase in emesis. fda.gov These in vivo models are critical for establishing a basic understanding of the compound's toxicological profile and identifying target organ systems.

Table 3: Summary of Findings from In Vivo Toxicological Studies of Leucovorin

Animal ModelObserved Clinical Signs at High DosesOutcomeReference
MiceSedation, rapid breathing, tremors, convulsionsMortality fda.gov
RatsSedation, rapid breathing, tremors, convulsionsMortality fda.gov
DogsSlightly increased emesisNo mortalities observed fda.gov

Reproductive Toxicity Studies for Folate Metabolism Pathways

This compound is utilized in preclinical research not as a primary reproductive toxicant, but as a crucial tool to investigate and understand the mechanisms of reproductive and developmental toxicity caused by agents that disrupt the folate metabolic pathway. These studies often involve inducing a state of folate antagonism or disruption in animal models and then administering this compound to observe the potential rescue or amelioration of toxic effects. This approach helps to confirm that the observed toxicity is indeed linked to the folate pathway and to explore the critical role of reduced folates in normal embryofetal development.

Animal models, primarily rodents, are central to these investigations. By co-administering this compound with a known teratogen that interferes with folate metabolism, researchers can elucidate the specific developmental processes that are dependent on folate. The findings from these studies underscore the importance of active folate derivatives in preventing developmental abnormalities.

Detailed Research Findings

Preclinical studies have demonstrated that this compound can mitigate the teratogenic effects of various compounds that interfere with folate-dependent processes.

In a key study using Sprague-Dawley rats, the teratogenic effects of nitrous oxide, which is known to interfere with folate metabolism by oxidizing vitamin B12 and subsequently inactivating methionine synthase, were investigated. nih.gov Exposure to high concentrations of nitrous oxide on day 9 of pregnancy led to a significant increase in major skeletal abnormalities and reduced fetal weights. nih.gov However, when pregnant rats were pre-treated with folinic acid (this compound), the incidence of these skeletal defects was not significantly different from the control groups, demonstrating a protective effect. nih.gov This finding supports the hypothesis that the teratogenicity of nitrous oxide is directly related to its disruption of the folate pathway. nih.gov

Another research model explored the potent teratogen, all-trans retinoic acid (ATRA), in rats. Administration of ATRA during organogenesis is known to cause severe birth defects, including craniofacial and neural tube defects. A study tested the hypothesis that this compound could ameliorate these effects. eurjanat.com Fetuses exposed to ATRA alone exhibited a range of severe malformations such as exencephaly, spina bifida, eye malformations, and cleft palate. eurjanat.com In contrast, the concurrent administration of this compound significantly reduced the incidence and severity of these defects; notably, neural tube and eye defects were absent, and only minor clefting was occasionally observed. eurjanat.com This suggests that some of ATRA's teratogenic mechanisms may involve interference with folate-dependent pathways critical for neural and craniofacial development.

The folate antagonist methotrexate (B535133) (MTX) is a classic example of a compound whose reproductive toxicity is studied in conjunction with this compound. In studies on female albino rats, MTX administration was shown to disrupt the estrous cycle, reduce hormone levels (progesterone and estradiol), and cause detrimental histological changes in the ovary, uterus, and other reproductive tissues. nih.govberkeley.edu Supplementation with leucovorin (this compound) was found to partially reverse these adverse effects, improving the histoarchitecture of reproductive organs and associated biochemical markers. nih.govresearchgate.net These results indicate that the reproductive toxicity of MTX is directly linked to the inhibition of dihydrofolate reductase and the subsequent depletion of the reduced folates that this compound can replenish. nih.gov

The following interactive data table summarizes findings from key preclinical reproductive toxicity studies involving this compound as a rescue agent.

Future Directions and Emerging Research Avenues

Advanced Studies in Folate Polyglutamation and its Impact on Biological Activity

A significant frontier in folate research is the process of polyglutamation, where additional glutamate (B1630785) residues are attached to folate molecules within the cell. This process, catalyzed by the enzyme folylpolyglutamate synthetase (FPGS), is critical because it traps folates intracellularly and increases their affinity for folate-dependent enzymes.

Future research is focused on several key areas:

Heterogeneity of FPGS Activity: There is substantial interpatient variability in FPGS enzyme activity, which reflects genuine biological heterogeneity. mdpi.com Understanding the demographic and genetic factors that cause this variation could help predict patient response to therapies involving folates. mdpi.com

Polyglutamation and Drug Efficacy: The length of the polyglutamate chain on antifolate drugs like methotrexate (B535133) is directly related to therapeutic efficacy. Longer chains are more potent inhibitors of key enzymes in nucleotide synthesis. mdpi.com However, the absence of polyglutamation can lead to decreased drug effectiveness. mdpi.com Advanced studies are investigating how to modulate FPGS activity to optimize the polyglutamation of both therapeutic folates and antifolate drugs.

Resistance Mechanisms: Reduced polyglutamation is a known mechanism of resistance to antifolate drugs. researchgate.net Research indicates that an expanded intracellular pool of natural folates can inhibit the polyglutamation of antifolate drugs, representing a feedback mechanism that controls cellular folate levels. researchgate.net Future studies aim to further elucidate these feedback loops to overcome drug resistance. Much of the current research focuses on monoglutamates, leaving the metabolism at the polyglutamate level less understood. nih.gov

Investigation of Novel Enzymatic Interactions and Metabolic Crosstalk

Calcium folinate is a key player in one-carbon metabolism, a complex network of biochemical reactions essential for the synthesis of nucleotides (the building blocks of DNA and RNA) and for methylation reactions. nih.gov The future of this compound research is tied to a deeper understanding of its interactions within this network. datahorizzonresearch.com

Emerging research trends include:

Personalized Medicine: The shift towards personalized medicine, especially in oncology, highlights the need to understand individual patient metabolic profiles. pmarketresearch.com The efficacy of chemotherapy regimens involving fluorouracil is enhanced by this compound, and tailoring treatments based on enzymatic profiles could improve outcomes. pmarketresearch.com

Enzyme Inhibition: Folate polyglutamates are potent inhibitors of several folate-dependent enzymes, including thymidylate synthase (TYMS) and 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide transformylase (ATIC). mdpi.com Investigating these interactions more closely could lead to the development of more targeted therapies.

Metabolic Regulation: Folates are indispensable for one-carbon metabolism, acting as acceptors and donors of methyl groups during purine (B94841) and pyrimidine (B1678525) biosynthesis and DNA methylation. nih.govresearchgate.net Future studies will continue to explore how supplementing with different folate forms, like this compound, can influence these critical pathways and potentially modulate gene expression and cellular function. nih.gov

Rational Design of Modified Folate Derivatives

Building on the known structure and function of natural folates, researchers are actively engaged in the rational design of new derivatives with improved properties. The goal is to create molecules with enhanced stability, better targeting capabilities, or novel therapeutic actions.

Key areas of development include:

Enhanced Biological Activity: Studies have shown that some biologically active derivatives of folate, such as 5-methyltetrahydrofolate (5-MTHF) and 10-formyltetrahydrofolate (10-FTHF), can be more effective than folic acid in protecting cells from oxidative stress and inflammation. nih.gov This suggests that designing new derivatives could lead to more potent therapeutic agents.

Targeted Drug Delivery: Folic acid is being used to target therapeutic agents to cancer cells that overexpress folate receptors. Researchers have successfully synthesized conjugates of folic acid with photosensitizers for use in photodynamic therapy. nih.gov These conjugates show significantly higher cellular uptake in targeted cancer cells compared to the non-conjugated photosensitizer, leading to enhanced photodynamic activity. nih.gov The rational design of similar conjugates using various folate forms is a promising strategy for selective cancer treatment.

Development of High-Throughput Analytical Techniques for Complex Biological Matrices

The accurate measurement of different folate forms (vitamers) in biological samples like plasma, cells, and tissues is a significant analytical challenge. nih.govtandfonline.com Folates are present in low concentrations, are structurally similar, and are highly unstable, being sensitive to light, heat, and pH. nih.govtandfonline.com Developing robust and high-throughput analytical methods is crucial for advancing research and clinical diagnostics.

Current and future efforts are concentrated on:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique has become the method of choice for folate analysis, allowing for the detection and quantification of multiple folate species in a short time with small sample volumes. nih.govtandfonline.com However, challenges related to interconversion during sample preparation and the presence of isomers still exist. nih.gov

Stabilization by Derivatization: A novel analytical workflow involves the simultaneous extraction and stabilization of folates through chemical derivatization. acs.org This approach prevents the degradation and interconversion of unstable folate species, allowing for more accurate analysis of all cellular folates in a single method with high sensitivity. acs.org

Standardized Procedures: Currently, no standard sample preparation procedure exists for folate analysis due to the complexity of different biological matrices. tandfonline.com Future research will focus on developing standardized and optimized methods to ensure consistency and accuracy across different laboratories and studies.

Table 1: Comparison of Analytical Techniques for Folate Analysis

Technique Advantages Disadvantages Future Development Focus
Microbiological Assay Measures total biological activity; historically the most common method. uq.edu.au Lacks specificity for individual folate forms; cannot distinguish from inactive analogs. tandfonline.comuq.edu.au Being replaced by more specific chemical methods.
High-Performance Liquid Chromatography (HPLC) Can separate different folate vitamers. tandfonline.com Often requires complex sample preparation; sensitivity can be limited depending on the detector. uq.edu.au Coupling with more sensitive detectors like mass spectrometry.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) High sensitivity, specificity, and ability to quantify multiple vitamers simultaneously from small sample volumes. nih.govtandfonline.com Susceptible to matrix effects; risk of folate degradation/interconversion during sample prep; challenges with isomers. nih.govacs.org Improving sample stabilization (e.g., derivatization), standardizing protocols, developing high-throughput capabilities. tandfonline.comacs.org

Exploration of this compound's Role in Specific Cellular Homeostasis Mechanisms

Cellular homeostasis involves maintaining a stable internal environment, and calcium is a critical universal messenger in this process. nih.govnih.gov While research on this compound has traditionally focused on its role in one-carbon metabolism, its contribution of calcium ions introduces another dimension for investigation.

Future research directions may include:

Calcium Ion Homeostasis: High-dose this compound administration can pose a risk of hypercalcemia (abnormally high calcium levels in the blood), especially in patients with kidney injury. nih.gov This is because the calcium salt contributes to the body's calcium load. nih.gov Further investigation is needed to understand how the calcium component of this drug interacts with cellular calcium signaling and transport mechanisms, which are vital for nearly every aspect of cell function. nih.gov

Gut Homeostasis: Folate is known to play a role in maintaining gut homeostasis. mdpi.com The gut microbiota can influence folate availability, and folate levels can, in turn, affect the gut environment. Exploring how different forms of folate, including this compound, impact the gut microbiome and intestinal cell health is an emerging area of interest.

Assessment of Formulation Compatibility in Research Combinations

This compound is frequently administered in combination with other potent chemotherapeutic agents. medrxiv.org Ensuring the physical and chemical compatibility of these drug combinations is essential for safe and effective administration.

Ongoing and future research focuses on:

Co-infusion Studies: The stability and compatibility of this compound with drugs like oxaliplatin (B1677828) and fluorouracil are critical when they are administered concomitantly through the same intravenous line. medrxiv.org Studies have evaluated the specific conditions (e.g., concentrations, duration of mixing) under which co-administration is safe. For instance, compatibility between oxaliplatin and a specific formulation of this compound was demonstrated for a mixing period of up to three hours. medrxiv.org

Forced Degradation Studies: To assess potential interactions, researchers perform forced degradation studies where drug combinations are exposed to stress conditions like heat, light, and acidic or basic environments. nih.gov These studies help identify potential incompatibilities that could lead to the degradation of one or both active substances, guiding the selection of appropriate excipients and formulation strategies (e.g., single blend vs. bilayer tablets). nih.gov

Formulation Type: this compound is available in different forms, such as ready-to-use solutions and powders that require reconstitution. dataintelo.com Solution forms are often preferred in clinical settings to reduce dosing errors and contamination risks. dataintelo.com Research into novel formulations, including those for different routes of administration, continues to be an area of interest for improving patient convenience and compliance.

Table 2: Summary of Compatibility Findings for Folate Combinations

Drug Combination Technique Used Key Findings Implication for Future Research
This compound + Oxaliplatin In vitro mixing and compatibility study Can be safely co-administered under specific concentrations and time limits (e.g., up to 3 hours). medrxiv.org Further research is encouraged to determine optimal dosing schedules and compatibility over longer infusion times. medrxiv.org
Folic Acid + 6-Mercaptopurine (B1684380) DSC, Isothermal Stress Testing, Forced Degradation Studies Generally good physicochemical compatibility, allowing for a potential fixed-dose combination. However, significant degradation of 6-mercaptopurine was observed in basic conditions when mixed with excipients. nih.gov Highlights the need for careful excipient selection in combination formulations. Further stability studies are required for product development. nih.gov
This compound + Fluorouracil Clinical Practice Surveys, Literature Review Commonly used in combination; however, practices for co-administration vary. medrxiv.org International efforts and randomized trials are recommended to investigate the optimal dosing, safety, and efficacy of this combination. medrxiv.org

Q & A

Q. What validated analytical methods are recommended for quantifying calcium folinate purity in pharmaceutical formulations?

this compound purity can be quantified using high-performance liquid chromatography (HPLC) with UV detection. The USP method specifies dissolving 10 mg of this compound in water, diluting to prepare sample and standard solutions, and analyzing peaks at 420 nm. The acceptance criteria require impurity peaks (e.g., 5-formyltetrahydrofolic acid, 7,8-dihydrofolic acid) to not exceed 1.0% individually or 5.0% collectively . For calcium content, atomic absorption spectroscopy (AAS) with lanthanum chloride as a matrix modifier is used, following USP guidelines for standard preparation and absorbance calibration .

Q. How should researchers design stability studies for this compound in parenteral formulations?

Stability testing should evaluate light sensitivity, pH changes, and particulate formation. A validated protocol involves mixing this compound with glucose or saline solutions (e.g., 100 mg in 250 mL) and monitoring parameters under light/dark conditions at 25°C. Key metrics include pH (6.8–8.0), particulate counts (≥10 μm and ≥25 μm particles must comply with pharmacopeial limits), and HPLC-measured degradation (≤5% over 48 hours). Light exposure reduces stability significantly, with degradation reaching 5.5–11.6% in 48 hours, necessitating light-protected storage .

Q. What spectroscopic techniques are used to confirm this compound identity?

Ultraviolet-visible (UV-Vis) spectroscopy (1:100,000 dilution in water) shows characteristic absorption maxima, while infrared (IR) spectroscopy (KBr pellet method) confirms functional groups like carboxylate and pterin rings. Calcium identity is verified via qualitative tests (e.g., oxalate precipitation). Specific optical rotation ([α]D = +14° to +19°) and pH (6.8–8.0) in solution further validate structural integrity .

Advanced Research Questions

Q. How can researchers resolve contradictions in clinical trial data when combining this compound with fluorouracil or oxaliplatin?

Discrepancies between improved response rates and unchanged survival rates in combination therapies (e.g., fluorouracil/calcium folinate + oxaliplatin) require subgroup analysis and pharmacokinetic modeling. For example, survival data may be confounded by post-relapse oxaliplatin use in control groups. Researchers should stratify patients by metastasis sites (e.g., liver vs. peritoneal) and analyze folate receptor expression levels to identify predictive biomarkers .

Q. What experimental strategies optimize this compound formulations to minimize light-induced degradation?

Formulation optimization includes:

  • Lyophilization : Reduces water content (<17% by Karl Fischer) to limit hydrolysis.
  • Light-blocking excipients : Use amber vials or additives like titanium dioxide in packaging.
  • Stabilizers : Antioxidants (e.g., ascorbic acid) at ≤0.5% w/w to inhibit oxidative degradation.
    Accelerated stability studies (40°C/75% RH for 6 months) combined with HPLC-UV impurity profiling are critical for validating these approaches .

Q. How should researchers address batch-to-batch variability in this compound synthesis?

Variability arises from residual solvents (ethanol, acetone ≤0.5%) and particle size distribution (80% <100 μm, ≤10% >200 μm). Mitigation strategies include:

  • Process Analytical Technology (PAT) : Real-time monitoring of crystallization kinetics.
  • Sieve analysis : Ensure tapped density (6.8–8.0 g/cm³) for consistent compressibility in tablet formulations.
  • Reference standards : Use USP/EP-certified materials (e.g., Product No. C0400000) for assay calibration .

Q. What methodologies are recommended for detecting low-abundance impurities in this compound?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a C18 column and 0.1% formic acid mobile phase achieves limits of detection (LOD) <0.1% for diastereomers (e.g., 6R vs. 6S isomers). For metal contaminants (e.g., nickel, chromium ≤160% of label), inductively coupled plasma mass spectrometry (ICP-MS) is preferred over AAS due to higher sensitivity .

Methodological Considerations

Q. How to design a pharmacopeial-compliant assay for this compound in combination products?

  • Sample preparation : Ash tablets at 550°C, dissolve in HCl, and filter to remove silica.
  • Matrix effects : Add lanthanum chloride (26.7 g/100 mL) to suppress interference from phosphates.
  • Calibration curve : Use 1.0–3.0 mg/mL calcium standards with R² ≥0.995.
  • Validation : Include recovery studies (90–125% for major elements, 90–160% for trace elements) .

Q. What statistical approaches are used to analyze this compound’s synergistic effects in oncology trials?

  • Isobologram analysis : Quantifies synergy between this compound and fluorouracil.
  • Cox proportional hazards models : Adjust for confounding variables like prior folate intake.
  • Meta-regression : Pool data from phase III trials to assess survival benefits in specific genotypes (e.g., MTHFR C677T polymorphisms) .

Tables

Table 1: Key Stability Parameters for this compound Formulations

ParameterAcceptance CriteriaMethodReference
Degradation (48h, light)≤5% (HPLC)USP <621>
Particulates (≥10 μm)≤6000/containerLight obscuration
Water content≤17% (Karl Fischer)USP <921>

Table 2: Common Impurities in this compound

ImpurityLimit (NMT)Detection MethodReference
5-Formyltetrahydrofolic acid1.0%HPLC-UV (420 nm)
7,8-Dihydrofolic acid1.0%LC-MS/MS
Residual ethanol0.5%Gas chromatography

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Feasible Synthetic Routes

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Calcium Folinate
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.